molecular formula C15H13NO3S B8448241 1-(phenylsulfonyl)-1H-Indole-6-methanol

1-(phenylsulfonyl)-1H-Indole-6-methanol

Cat. No.: B8448241
M. Wt: 287.3 g/mol
InChI Key: DIGHGXHDUDLCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylsulfonyl)-1H-Indole-6-methanol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-1H-Indole-6-methanol typically involves the sulfonylation of indole derivatives followed by the introduction of a methanol group. One common synthetic route includes:

    Sulfonylation of Indole: The indole core is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out at room temperature to yield the sulfonylated indole derivative.

    Introduction of Methanol Group: The sulfonylated indole derivative is then treated with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the 6-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(phenylsulfonyl)-1H-Indole-6-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are commonly used.

Major Products Formed

    Oxidation: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-aldehyde or (1-benzenesulfonyl-1H-indol-6-yl)-carboxylic acid.

    Reduction: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-sulfide or (1-benzenesulfonyl-1H-indol-6-yl)-thiol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-(phenylsulfonyl)-1H-Indole-6-methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-1H-Indole-6-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1-benzenesulfonyl-1H-indol-6-yl)-boronic acid: Similar structure but contains a boronic acid group instead of a methanol group.

    (1-benzenesulfonyl-1H-indol-6-yl)-amine: Contains an amine group instead of a methanol group.

    (1-benzenesulfonyl-1H-indol-6-yl)-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.

Uniqueness

1-(phenylsulfonyl)-1H-Indole-6-methanol is unique due to its specific combination of a benzenesulfonyl group and a methanol group attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

[1-(benzenesulfonyl)indol-6-yl]methanol

InChI

InChI=1S/C15H13NO3S/c17-11-12-6-7-13-8-9-16(15(13)10-12)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2

InChI Key

DIGHGXHDUDLCDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A predetermined amount of lithium aluminum hydride (167 mg, 4.42 mmol) was placed into a reaction container, and anhydrous tetrahydrofuran (THF) (15 ml) was added thereto, and this was cooled to 0° C. An anhydrous tetrahydrofuran (THF) solution (5 ml) of 1-benzenesulfonyl-1H-indole-6-carboxylic acid methyl ester (930 mg, 2.95 mmol) was added to the mixture. This was stirred at 0° C. for 30 minutes. An aqueous solution saturated with ammonium chloride (1 ml) was added to the mixture. After Celite filtration, the Celite was washed with dichloromethane. The filtrate was dried over anhydrous sodium sulfate. The desiccant was removed by filtration, and concentration was performed. Then, by concentration under reduced pressure, (1-benzenesulfonyl-1H-indol-6-yl)-methanol was obtained as an oily brown material (859 mg, 100%).
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
930 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
100%

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